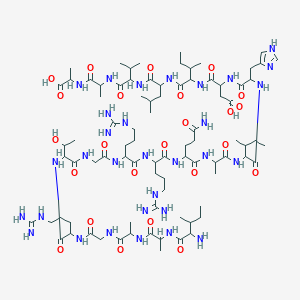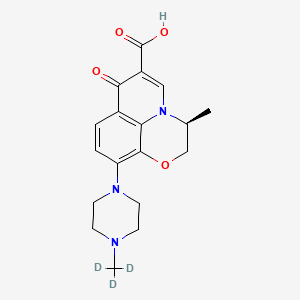
γ-Hydroxy Phenylbutazone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
γ-Hydroxy Phenylbutazone-d6 is a deuterated derivative of γ-Hydroxy Phenylbutazone, a metabolite of the non-steroidal anti-inflammatory drug phenylbutazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxy Phenylbutazone-d6 involves the deuteration of γ-Hydroxy PhenylbutazoneThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: γ-Hydroxy Phenylbutazone-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrazolidinedione ring can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
γ-Hydroxy Phenylbutazone-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenylbutazone and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of phenylbutazone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenylbutazone in the body.
Wirkmechanismus
γ-Hydroxy Phenylbutazone-d6 exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The deuterated form of the compound allows for precise tracking and analysis in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Phenylbutazone: The parent compound with similar anti-inflammatory properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar pharmacological effects.
Kebuzone: Another non-steroidal anti-inflammatory drug with a similar structure.
Uniqueness: γ-Hydroxy Phenylbutazone-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements in research applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and makes it a valuable tool in scientific studies .
Eigenschaften
CAS-Nummer |
1794789-70-0 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
330.417 |
IUPAC-Name |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3/i1D3,12D2,14D |
InChI-Schlüssel |
PPJYQSFRNGSEBH-JCKIRYGESA-N |
SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Synonyme |
4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione-d6; _x000B_1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine-d6; DL-γ-Hydroxyphenylbutazone-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


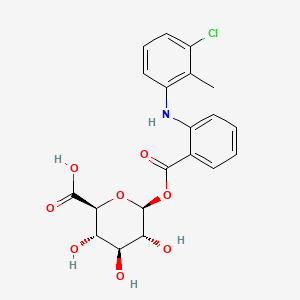
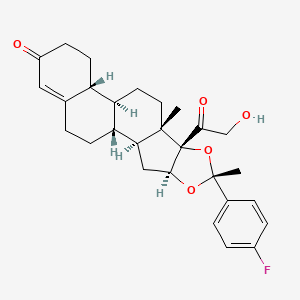
![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
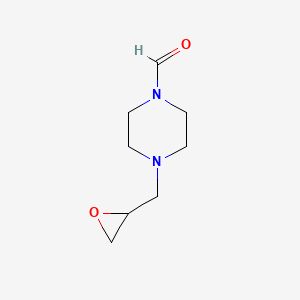
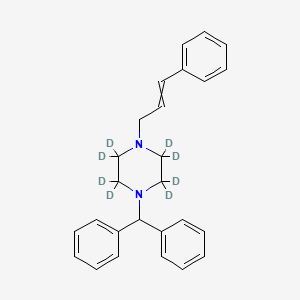
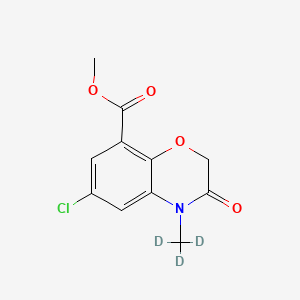
![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)
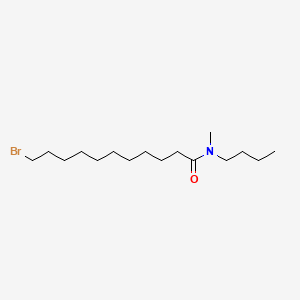
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)
